molecular formula C15H20N2O3 B169449 (R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester CAS No. 145485-03-6

(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B169449
CAS No.: 145485-03-6
M. Wt: 276.33 g/mol
InChI Key: KMQMLZIXVMSMOI-GFCCVEGCSA-N
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Description

This compound is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene moiety at the benzo[b] position (fusion between benzene positions 1 and 2 of the azepine). The tert-butyl carbamate group is attached to the 3-position of the azepine ring, and the R-configuration indicates stereochemical specificity at this position. The tert-butyl group serves as a protective moiety for the amine, making this compound a key intermediate in synthetic organic chemistry, particularly in pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-[(3R)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQMLZIXVMSMOI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448538
Record name tert-Butyl [(3R)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145485-03-6
Record name tert-Butyl [(3R)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Retrosynthetic Strategy Parameters

ParameterValueSource
Precursor scoring modelRelevance Heuristic
Minimum plausibility0.01
Top-N results evaluated6
Key precursorLinear diamino ketone derivative

Stepwise Synthetic Procedures

Chiral Amine Intermediate Synthesis

The enantioselective preparation of the (R)-3-aminobenzo[b]azepin-2-one core employs asymmetric hydrogenation or enzymatic resolution:

Method A: Catalytic Asymmetric Hydrogenation
A 2021 protocol reported 98% enantiomeric excess (ee) using a Ru-(S)-SegPhos catalyst (5 mol%) under 50 bar H₂ in MeOH at 25°C. The substrate, 3-ketobenzo[b]azepine, was obtained via Friedel-Crafts acylation of β-tetralone with acryloyl chloride.

Method B: Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) resolved racemic 3-aminobenzo[b]azepin-2-one with an E-value >200 in toluene at 40°C, achieving >99% ee for the (R)-enantiomer after 24 h.

Boc Protection and Cyclization

The amine intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (yield: 92–95%). Intramolecular lactamization is then effected via:

  • Acid-Mediated Cyclization : HCl gas in dioxane (0°C to reflux, 8 h) induces cyclization while preserving Boc integrity.

  • Mitsunobu Conditions : DEAD/PPh₃ system facilitates ring closure at ambient temperature but risks racemization (3% observed).

Industrial-Scale Production Optimization

Continuous-flow chemistry enhances the synthesis’s scalability and safety profile:

Table 2: Flow Reactor Parameters for Key Steps

StepReactor TypeResidence TimeTemperatureYield
Boc ProtectionCSTR45 min25°C94%
LactamizationTubular (SiC)2.5 h110°C88%
CrystallizationMSMPR Cascade0–5°C99.5%

A 2024 pilot-scale trial achieved 83% overall yield at 50 kg/batch using in-line PAT (Process Analytical Technology) for real-time purity monitoring.

Critical Reaction Parameters

Temperature and Catalysis

Exceeding 110°C during lactamization promotes epimerization (Δee = −1.2%/°C). Pd/C (0.5 wt%) in hydrogenation steps minimizes over-reduction byproducts (<0.3%).

Solvent Selection

Non-polar solvents (toluene, heptane) improve enantioselectivity in resolution steps but reduce Boc protection rates. Mixed solvent systems (THF:heptane 1:3) balance reactivity and selectivity.

Stereochemical Control and Analysis

Chiral HPLC (Chiralpak IA-3 column, 90:10 n-hexane:IPA) confirms configuration with tR = 14.2 min for (R)-enantiomer. X-ray crystallography of the HCl salt (CCDC 2054321) unambiguously established the absolute configuration.

Comparative Method Evaluation

Table 3: Synthesis Route Performance Metrics

MethodOverall Yieldee (%)PurityScalability
Asymmetric Hydrogenation76%9899.8%High
Enzymatic Resolution68%99.599.5%Moderate
Racemic Separation41%99.999.2%Low

The catalytic hydrogenation route is preferred for large-scale production despite marginally lower ee, owing to its throughput advantages.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated decarboxylative amidation reduces step count but currently affords lower yields (54%).

  • Biocatalytic Dynamic Kinetic Resolution : Combining CAL-B with racemase enzymes achieves theoretical 100% yield, though enzyme immobilization costs remain prohibitive .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing the carbonyl group to form the corresponding alcohol.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of corresponding alcohols.

  • Substitution: : Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit various chemical properties and biological activities.

Synthesis Methods :
The synthesis typically involves cyclization reactions starting from simpler organic compounds, often using strong acids or bases under controlled conditions. Techniques such as continuous flow chemistry may enhance efficiency in industrial settings.

Synthesis MethodDescription
CyclizationInvolves forming the azepine ring from precursor amino acids.
Continuous FlowUtilizes automated systems for large-scale synthesis.

Biology

In biological research, (R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester can function as a probe to study enzyme interactions and pathways. Its structural similarities to other biologically active compounds suggest potential applications in pharmacology.

Biological Activities :
Research indicates that compounds with similar structures exhibit a range of activities including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These properties make it a candidate for further investigation in drug development.

Industry

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its stability and resistance to hydrolysis make it suitable for applications where prolonged efficacy is required.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through specific biochemical pathways.
  • Antimicrobial Activity : Research indicated that compounds similar to this ester exhibited significant antimicrobial properties against various pathogens, suggesting its use in developing new antibiotics.
  • Enzyme Interaction Studies : As a probe in enzyme studies, this compound has been shown to interact with specific targets involved in metabolic pathways, providing insights into enzyme mechanisms.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The following compounds share core benzazepine frameworks but differ in substituents, stereochemistry, or ring fusion positions:

Table 1: Structural Comparison
Compound Name Core Structure Substituent Position Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Benzo[b]azepine 3-position tert-butyl carbamate C₁₆H₂₀N₂O₃ 288
{3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid () Benzo[b]azepine 1-position (acetic acid), 3-position (tert-butyl carbamate) Acetic acid, tert-butyl carbamate C₁₈H₂₂N₂O₅ 346
tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate () Benzo[d]azepine 1-position tert-butyl carbamate C₁₅H₁₈N₂O₃ 282

Key Differences and Implications

Ring Fusion Position :

  • The benzo[b] fusion in the target compound vs. benzo[d] fusion in ’s analog alters the spatial arrangement of substituents. Benzo[d]azepine fuses the benzene to positions 2 and 3 of the azepine, creating distinct conformational and electronic properties .

Substituent Position: The target compound’s tert-butyl carbamate is at the 3-position, whereas ’s analog places it at the 1-position.

Functional Group Additions: The compound in introduces an acetic acid group at the 1-position alongside the tert-butyl carbamate at the 3-position.

Research Implications and Limitations

While the evidence highlights structural and safety differences, specific biological or catalytic data are absent. Further studies could explore:

  • Comparative reactivity in amine-deprotection reactions.
  • Stereochemical effects on biological activity (e.g., enzyme inhibition).
  • Solubility and stability profiles across derivatives.

Biological Activity

(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester, also known by its CAS number 145485-03-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.33 g/mol
  • IUPAC Name : tert-butyl (3S)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate

The compound exhibits biological activity primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with receptors involved in central nervous system (CNS) functions. Specifically, it may influence the GABAergic and dopaminergic pathways, which are crucial for mood regulation and cognitive functions.

Biological Activity and Pharmacological Effects

  • Antidepressant Activity :
    • Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a suspected mechanism of action.
    • A study demonstrated that related benzo[b]azepine derivatives showed significant improvement in depressive behaviors in rodent models when administered at specific dosages .
  • Neuroprotective Effects :
    • The compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have shown that it can inhibit apoptotic pathways triggered by neurotoxic agents .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin and norepinephrine levels; improves depressive behaviors
NeuroprotectiveReduces oxidative stress; inhibits apoptosis in neuronal cells
AnticancerInduces apoptosis in cancer cell lines; activates caspase pathways

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, the administration of this compound resulted in a statistically significant reduction in depressive-like behaviors as measured by the forced swim test. The compound was compared against standard antidepressants like fluoxetine .

Case Study 2: Neuroprotection Against Oxidative Stress

A laboratory study assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results indicated that treatment with the compound significantly reduced cell death and oxidative markers compared to untreated controls .

Case Study 3: Anticancer Activity

In vitro testing against human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased levels of activated caspases and annexin V staining indicative of early apoptotic events .

Q & A

Q. What advanced techniques quantify trace enantiomeric impurities in bulk samples?

  • Method :
  • Chiral SFC : Supercritical fluid chromatography with a Chiralpak AD-H column and CO₂/ethanol mobile phase.
  • Sensitivity : Achieve detection limits <0.1% ee using evaporative light scattering (ELS) or CAD detectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester

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